molecular formula C8H11NO2S B13188625 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol

Cat. No.: B13188625
M. Wt: 185.25 g/mol
InChI Key: XHAXWNQDTUNGCL-UHFFFAOYSA-N
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Description

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This compound is known for its unique structure, which includes a phenol group and a sulfur-containing moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol typically involves the reaction of a phenol derivative with a sulfur-containing reagent. One common method involves the use of methylamine and a sulfur donor under controlled conditions to achieve the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur moiety to a sulfide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the sulfur moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is unique due to its combination of a phenol group and a sulfur-containing moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-(N,S-dimethylsulfonimidoyl)phenol

InChI

InChI=1S/C8H11NO2S/c1-9-12(2,11)8-5-3-4-7(10)6-8/h3-6,10H,1-2H3

InChI Key

XHAXWNQDTUNGCL-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=CC=CC(=C1)O

Origin of Product

United States

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